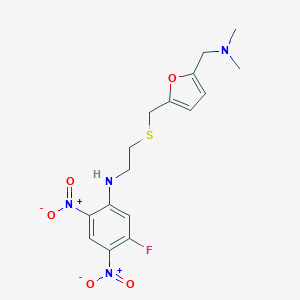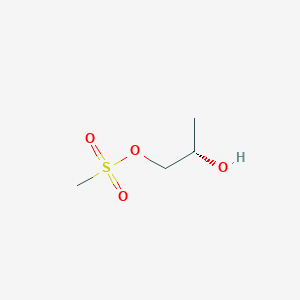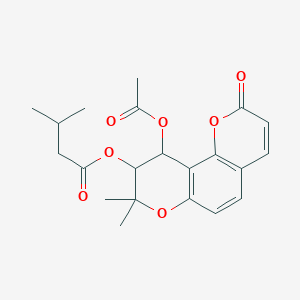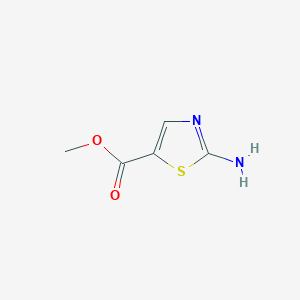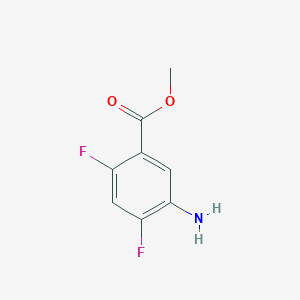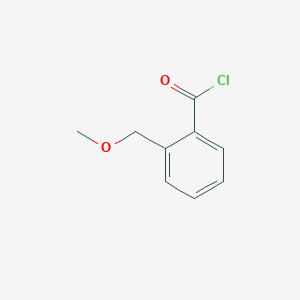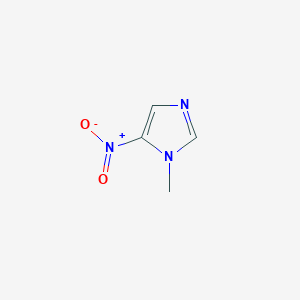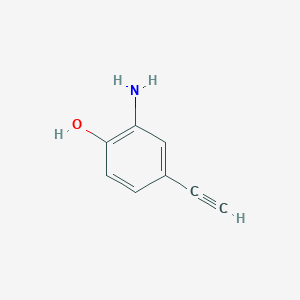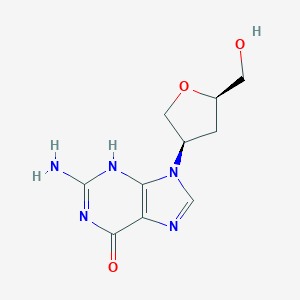
Carbocyclic 3'-oxa-2',3'-dideoxyguanosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbocyclic 3'-oxa-2',3'-dideoxyguanosine, also known as COG, is a synthetic nucleoside analog that has been extensively studied for its potential use in antiviral therapy. COG exhibits a unique structure that is different from other nucleoside analogs, which makes it a promising candidate for the development of new antiviral drugs.
Wirkmechanismus
Carbocyclic 3'-oxa-2',3'-dideoxyguanosine works by inhibiting viral reverse transcriptase, which is an enzyme that is essential for the replication of many viruses, including HIV and hepatitis B and C. Carbocyclic 3'-oxa-2',3'-dideoxyguanosine is incorporated into the viral DNA chain during replication, which results in the termination of DNA synthesis and the inhibition of viral replication.
Biochemische Und Physiologische Effekte
Carbocyclic 3'-oxa-2',3'-dideoxyguanosine has been shown to have minimal toxicity to host cells, which makes it a promising candidate for the development of new antiviral drugs. In addition, Carbocyclic 3'-oxa-2',3'-dideoxyguanosine has been shown to have a long half-life in the body, which could make it an effective treatment option for chronic viral infections.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Carbocyclic 3'-oxa-2',3'-dideoxyguanosine is its potent antiviral activity against HIV and hepatitis B and C. However, one of the limitations of Carbocyclic 3'-oxa-2',3'-dideoxyguanosine is its high cost of synthesis, which could limit its use in large-scale clinical trials.
Zukünftige Richtungen
There are several future directions for the study of Carbocyclic 3'-oxa-2',3'-dideoxyguanosine. One area of research is the development of new analogs of Carbocyclic 3'-oxa-2',3'-dideoxyguanosine that exhibit improved antiviral activity and reduced toxicity. Another area of research is the development of new drug delivery systems for Carbocyclic 3'-oxa-2',3'-dideoxyguanosine, which could improve its bioavailability and efficacy. Finally, there is a need for clinical trials to evaluate the safety and efficacy of Carbocyclic 3'-oxa-2',3'-dideoxyguanosine in the treatment of viral infections.
Conclusion
In conclusion, Carbocyclic 3'-oxa-2',3'-dideoxyguanosine is a promising candidate for the development of new antiviral drugs. Its unique structure and potent antiviral activity make it an attractive target for further research. However, more studies are needed to fully evaluate its safety and efficacy in the treatment of viral infections.
Synthesemethoden
The synthesis of Carbocyclic 3'-oxa-2',3'-dideoxyguanosine involves several steps, including the preparation of the carbocyclic ring and the attachment of the oxa and dideoxyguanosine moieties. The most commonly used method for synthesizing Carbocyclic 3'-oxa-2',3'-dideoxyguanosine is the Stille coupling reaction, which involves the coupling of a stannylated guanosine derivative with a vinyl or aryl halide.
Wissenschaftliche Forschungsanwendungen
Carbocyclic 3'-oxa-2',3'-dideoxyguanosine has been extensively studied for its potential use in the treatment of viral infections, particularly HIV and hepatitis B and C. In vitro studies have shown that Carbocyclic 3'-oxa-2',3'-dideoxyguanosine exhibits potent antiviral activity against these viruses, with minimal toxicity to host cells.
Eigenschaften
CAS-Nummer |
133804-87-2 |
|---|---|
Produktname |
Carbocyclic 3'-oxa-2',3'-dideoxyguanosine |
Molekularformel |
C10H13N5O3 |
Molekulargewicht |
251.24 g/mol |
IUPAC-Name |
2-amino-9-[(3R,5R)-5-(hydroxymethyl)oxolan-3-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H13N5O3/c11-10-13-8-7(9(17)14-10)12-4-15(8)5-1-6(2-16)18-3-5/h4-6,16H,1-3H2,(H3,11,13,14,17)/t5-,6-/m1/s1 |
InChI-Schlüssel |
PBBIOTZCKPNHNV-PHDIDXHHSA-N |
Isomerische SMILES |
C1[C@H](CO[C@H]1CO)N2C=NC3=C2NC(=NC3=O)N |
SMILES |
C1C(COC1CO)N2C=NC3=C2N=C(NC3=O)N |
Kanonische SMILES |
C1C(COC1CO)N2C=NC3=C2NC(=NC3=O)N |
Synonyme |
carbocyclic 3'-oxa-2',3'-dideoxyguanosine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,3-dihydroxy-8-methoxy-3-methyl-2,4-dihydro-1H-benzo[a]anthracene-7,12-dione](/img/structure/B135216.png)
